molecular formula C20H17BrN2O3 B11592965 3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11592965
M. Wt: 413.3 g/mol
InChI Key: PVBASYQNBXORQO-UHFFFAOYSA-N
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Description

3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features a pyrrole ring substituted with a bromobenzamido group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the bromobenzamido and phenyl groups through substitution reactions. The final step involves the addition of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)propionic acid: This compound shares the bromophenyl and propionic acid moieties but lacks the pyrrole ring and the amido group.

    Indole derivatives: These compounds contain a similar aromatic ring structure and have diverse biological activities.

Uniqueness

3-[1-(2-BROMOBENZAMIDO)-5-PHENYL-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromobenzamido group and the pyrrole ring makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

3-[1-[(2-bromobenzoyl)amino]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H17BrN2O3/c21-17-9-5-4-8-16(17)20(26)22-23-15(11-13-19(24)25)10-12-18(23)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,22,26)(H,24,25)

InChI Key

PVBASYQNBXORQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CC=C3Br)CCC(=O)O

Origin of Product

United States

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